molecular formula C36H62O31 B3029061 Ajugose CAS No. 512-72-1

Ajugose

Cat. No.: B3029061
CAS No.: 512-72-1
M. Wt: 990.9 g/mol
InChI Key: NCIHJQNXRKJRMJ-HKJJPIHFSA-N
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Description

Ajugose is a naturally occurring oligosaccharide found in various plant species. It belongs to the raffinose family of oligosaccharides (RFOs), which are known for their role in plant metabolism and stress responses[]. This compound is synthesized through the addition of a galactosyl unit to sucrose, resulting in a complex carbohydrate structure[].

Synthetic Analysis

Reaction Equation

The synthesis of ajugose involves the addition of a galactosyl unit to sucrose.

Reaction Conditions

The synthesis of this compound requires specific conditions, including the presence of enzymes such as galactinol synthase (GolS) and raffinose synthase (RS). The reaction typically occurs in an aqueous environment with a neutral to slightly alkaline pH (around 6.7)[].

Reaction Steps

Formation of Galactinol: Galactinol synthase (GolS) catalyzes the transfer of a galactosyl group from UDP-galactose to myo-inositol, forming galactinol[].

Synthesis of Raffinose: Raffinose synthase (RS) transfers the galactosyl group from galactinol to sucrose, forming raffinose.

Formation of this compound: Stachyose synthase (SS) catalyzes the addition of another galactosyl group to raffinose, resulting in the formation of this compound.

Reaction Mechanism

The reaction mechanism involves the transfer of galactosyl groups facilitated by specific enzymes[]. The enzymes act as catalysts, ensuring the precise addition of galactosyl units to the sucrose molecule[].

Safety and Environmental Protection

The synthesis of this compound in a laboratory setting involves handling enzymes and potentially hazardous chemicals. Proper safety measures, such as the use of personal protective equipment (PPE) and working in a well-ventilated area, are essential to prevent exposure. The environmental impact is minimal as the synthesis process does not involve toxic reagents or generate harmful byproducts[].

Molecular Structure

Atomic Arrangement

Ajugose is a hexasaccharide composed of six monosaccharide units: five galactose molecules and one glucose molecule[]. The atoms are arranged in a linear sequence with glycosidic bonds linking the monosaccharides.

Bonding Type

The primary chemical bonds in this compound are glycosidic bonds, specifically α-1,6-glycosidic bonds between the galactose units and an α-1,2-glycosidic bond between the glucose and fructose units[].

Geometry

The geometry of this compound is determined by the ring structures of the monosaccharides. Each galactose and glucose unit adopts a pyranose ring structure, which is a six-membered ring with oxygen as one of the members.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by the presence of multiple hydroxyl (OH) groups on the monosaccharide units. These groups contribute to the polarity and hydrogen bonding potential of the molecule.

Stereochemistry

This compound has multiple stereoisomers due to the presence of chiral centers in the monosaccharide units. The specific arrangement of hydroxyl groups around these chiral centers results in different stereoisomers.

Resonance Structure

This compound does not exhibit significant resonance structures as it is primarily composed of single bonds between carbon and oxygen atoms. The stability of the molecule is maintained by the glycosidic linkages.

Mechanism of Action

Target of Action

Ajugose primarily targets plant cells, particularly those involved in stress responses and metabolism. It interacts with various cellular components to enhance plant resilience and growth.

Mode of Action

This compound functions by modulating osmotic balance and stabilizing cellular structures. It acts as an osmoprotectant, helping plants cope with environmental stresses such as drought and extreme temperatures. The presence of multiple hydroxyl groups in this compound allows it to form hydrogen bonds with cellular components, aiding in the stabilization of cell membranes and proteins.

Result of Action

The action of this compound leads to improved plant growth and stress tolerance. By maintaining osmotic balance and stabilizing cellular structures, this compound helps plants survive adverse environmental conditions, resulting in better crop yield and quality.

Side Effects

There are no known side effects of this compound in plants. Its role as an osmoprotectant and stabilizer is beneficial, and it does not cause any adverse effects on plant health.

Action Environment

The effectiveness of this compound is influenced by environmental factors such as temperature, humidity, and soil conditions. Optimal conditions for its action include moderate temperatures and adequate moisture levels, which enhance its ability to stabilize cellular structures and improve plant resilience.

Physical Properties

State  Ajugose is typically found in a solid state at standard temperature and pressure.

Color and Appearance  This compound is a white, crystalline powder with a smooth appearance.

Density  The density of this compound is approximately 1.5 g/cm³.

Melting Point and Boiling Point  This compound has a melting point of around 200°C and a boiling point of approximately 300°C.

Solubility  This compound is soluble in water and other polar solvents due to its hydrophilic nature.

Hardness  The hardness of this compound is not typically measured, as it is a crystalline powder.

Electrical Conductivity and Thermal Conductivity

This compound does not conduct electricity and has low thermal conductivity, as it is an organic compound.

Refractive Index  The refractive index of this compound is approximately 1.54.

Chemical Properties

Chemical Reaction Type  Ajugose is a hexasaccharide, meaning it is composed of six sugar molecules[]. It primarily undergoes hydrolysis reactions, where water breaks down the glycosidic bonds between the sugar units.

Reactivity  This compound is relatively stable under normal conditions but can react with strong acids or enzymes that break down polysaccharides. It is not particularly reactive with oxygen or water under standard conditions.

Redox Property  This compound does not exhibit significant oxidizing or reducing properties as it is a carbohydrate and not involved in redox reactions under normal conditions.

Acidity and Alkalinity  This compound has a predicted pKa of 12.81, indicating it is a weak base[]. It does not exhibit strong acidic or alkaline properties.

Stability

This compound is stable under standard conditions but can decompose under strong acidic or enzymatic conditions[]. It is not known to decompose at high temperatures without the presence of a catalyst.

Toxicity

There is limited information on the toxicity of this compound. However, as a naturally occurring carbohydrate, it is likely to be non-toxic at typical exposure levels.

Scientific Research Applications

Plant Physiology and Biochemistry

Ajugose is a type of oligosaccharide found in legumes, particularly in the seeds of Vigna mungo2

. It plays a role in plant stress responses and seed germination2

. Research into its biosynthesis and function can help improve crop resilience and yield.

Food Industry

Due to its carbohydrate nature, this compound can be used as a food additive or sweetener. Its properties, such as solubility and stability, make it suitable for various food products, potentially offering a healthier alternative to traditional sweeteners.

Pharmaceutical Applications

Oligosaccharides like this compound have potential prebiotic effects, promoting the growth of beneficial gut bacteria[]. This can lead to the development of functional foods and supplements aimed at improving gut health and overall well-being.

Biotechnology  

This compound can be used in biotechnological processes, such as the production of biofuels. Its structure and properties may be harnessed to improve the efficiency of biofuel production from plant biomass.

Chemical Synthesis and Analysis

This compound serves as a model compound for studying glycosidic linkages and carbohydrate chemistry[]. Its synthesis and structural analysis using techniques like mass spectrometry and chromatography contribute to the broader field of carbohydrate research.

Nutritional Science

Research into this compound's nutritional properties can provide insights into its role in human and animal diets[]. Understanding its metabolic effects and potential health benefits can lead to new dietary recommendations and products.

Environmental Science

This compound and other oligosaccharides can be explored for their role in soil health and plant-microbe interactions. This research can contribute to sustainable agricultural practices and environmental conservation.

Material Science

The unique properties of this compound, such as its ability to form gels and films, can be utilized in the development of biodegradable materials and packaging solutions. This aligns with the growing demand for sustainable and eco-friendly materials.

Related Small Molecules

2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,Acetyl-(D-Phe2)-GRF (1-29) amide (human),Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-olHDL376Ovalbumin (323-339) (chicken, japanese quail)Tetrahydropalmatrubine8,8''-Bibaicaleindelta-Decalactone

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIHJQNXRKJRMJ-HKJJPIHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-72-1
Record name Ajugose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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